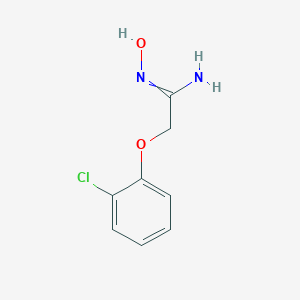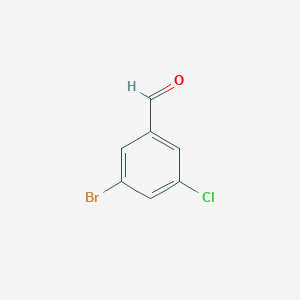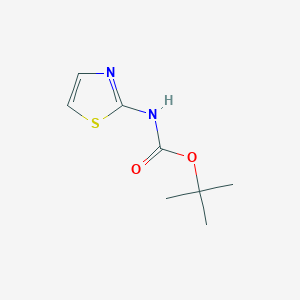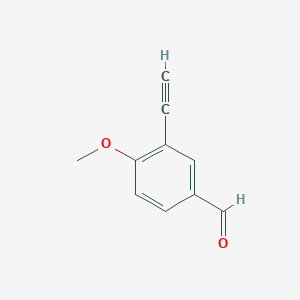
2-Chloro-4-propyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-propyl-1,3-benzothiazole (CPBT) is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a benzene ring fused to a thiazole ring. CPBT is a pale yellow crystalline solid that is soluble in most organic solvents. It is used in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-Chloro-4-propyl-1,3-benzothiazole is also known to exhibit antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
2-Chloro-4-propyl-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. 2-Chloro-4-propyl-1,3-benzothiazole has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. 2-Chloro-4-propyl-1,3-benzothiazole has been reported to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-propyl-1,3-benzothiazole has several advantages as a research tool. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods without decomposition. However, 2-Chloro-4-propyl-1,3-benzothiazole has several limitations as well. It is toxic and can cause skin and eye irritation. It is also difficult to handle due to its low solubility in water.
Orientations Futures
There are several future directions for the research on 2-Chloro-4-propyl-1,3-benzothiazole. One area of research is the development of new synthetic methods for 2-Chloro-4-propyl-1,3-benzothiazole and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole and its potential as a therapeutic agent. Additionally, the development of new applications for 2-Chloro-4-propyl-1,3-benzothiazole in material science and nanotechnology is an area of interest.
Méthodes De Synthèse
2-Chloro-4-propyl-1,3-benzothiazole can be synthesized by reacting 2-chloroaniline with propyl thiol in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Chloro-4-propyl-1,3-benzothiazole is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various heterocyclic compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. 2-Chloro-4-propyl-1,3-benzothiazole is also used in the synthesis of various pharmaceuticals such as antifungal agents, antitumor agents, and antibacterial agents.
Propriétés
Numéro CAS |
182344-58-7 |
|---|---|
Nom du produit |
2-Chloro-4-propyl-1,3-benzothiazole |
Formule moléculaire |
C10H10ClNS |
Poids moléculaire |
211.71 g/mol |
Nom IUPAC |
2-chloro-4-propyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3 |
Clé InChI |
QDQVWTYVFYTZTD-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
SMILES canonique |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
Synonymes |
Benzothiazole, 2-chloro-4-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



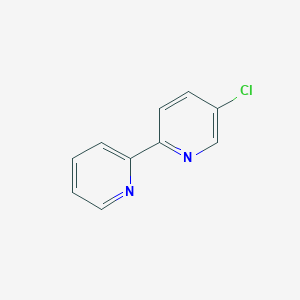
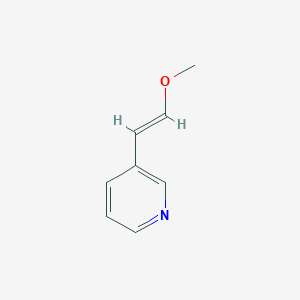
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
